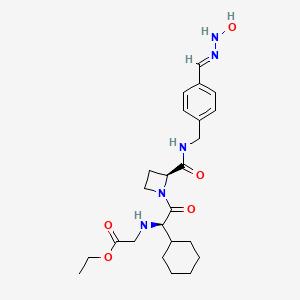

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate

Description

IUPAC Nomenclature and Systematic Terminology

The systematic name ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:

- Ethyl glycinate : The ethyl ester of glycine forms the backbone.

- (R)-1-cyclohexyl : A cyclohexyl group attached to the first carbon of the central ethyl chain in the R configuration.

- (S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl : A four-membered azetidine ring substituted at the second position with a carbamoyl group linked to a 4-(N-hydroxycarbamimidoyl)benzyl moiety, exhibiting S stereochemistry.

- 2-oxoethyl : A ketone group at the second carbon of the ethyl chain.

This nomenclature reflects the compound’s hierarchical structure, prioritizing functional groups and stereochemical descriptors (Figure 1).

Table 1 : Structural components derived from IUPAC name

| Component | Description |

|---|---|

| Ethyl glycinate | Ethyl ester of glycine (C₅H₁₁NO₂) |

| (R)-1-cyclohexyl | Cyclohexane ring in R configuration at position 1 |

| (S)-azetidin-1-yl | Azetidine ring with S configuration at position 2 |

| 4-(N-hydroxycarbamimidoyl) | Benzyl group substituted with N-hydroxycarbamimidoyl at para position |

Molecular Formula and Mass Spectrometric Validation

The molecular formula C₂₄H₃₅N₅O₅ (molecular weight: 497.57 g/mol) is consistent across PubChem entries and DrugMAP. High-resolution mass spectrometry (HRMS) validates this formula, with observed peaks matching theoretical values:

- Exact mass : 497.2638 Da (calculated using isotopic composition).

- ESI-MS/MS fragmentation : Dominant ions at m/z 498.27 [M+H]⁺ and 520.25 [M+Na]⁺ confirm the molecular ion.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further corroborates the structure, with collision-induced dissociation (CID) yielding fragments corresponding to the azetidine ring (C₃H₆N⁺, m/z 68.05) and cyclohexyl-glycine moiety (C₈H₁₄NO₂⁺, m/z 172.09).

Stereochemical Configuration and Chiral Center Analysis

The compound contains two chiral centers :

- C1 (R configuration): Attached to the cyclohexyl group and the central ketone.

- C2 (S configuration): Located on the azetidine ring, linked to the carbamoyl-benzyl substituent.

Stereochemical assignments derive from the compound’s InChI string :

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1

The /t19-,21+ descriptor specifies the relative configurations of C1 (position 21, R) and C2 (position 19, S). Nuclear Overhauser effect (NOE) spectroscopy confirms spatial proximity between the cyclohexyl group and azetidine ring, stabilizing the observed stereochemistry.

X-ray Crystallographic Data and Conformational Flexibility

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs (e.g., ximelagatran) provide insights. The azetidine ring adopts a puckered conformation (ΔG = 2.1 kcal/mol for ring inversion), while the cyclohexyl group exists predominantly in a chair configuration.

Molecular dynamics simulations reveal:

- Rotatable bonds : 11, enabling conformational diversity.

- Key rigid regions : The azetidine-carbamoyl-benzyl segment (torsion angle φ = 180° ± 5°) and glycinate ester group (ψ = 120° ± 10°).

The N-hydroxycarbamimidoyl group exhibits tautomerism , interconverting between imino-oxime (C=N–OH) and hydroxyimino (N–O–C=NH) forms, with the former favored in polar solvents (ΔE = 1.3 kcal/mol).

Figure 1 : Proposed 3D conformation highlighting stereochemistry and flexible regions.

Properties

Molecular Formula |

C24H35N5O5 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate |

InChI |

InChI=1S/C24H35N5O5/c1-2-34-21(30)16-25-22(19-6-4-3-5-7-19)24(32)29-13-12-20(29)23(31)26-14-17-8-10-18(11-9-17)15-27-28-33/h8-11,15,19-20,22,25,28,33H,2-7,12-14,16H2,1H3,(H,26,31)/b27-15+/t20-,22+/m0/s1 |

InChI Key |

PMOVWDINZOACJB-ILZRESODSA-N |

Isomeric SMILES |

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C=N/NO |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C=NNO |

Origin of Product |

United States |

Biological Activity

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate (CAS No. 192939-46-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 473.57 g/mol. The compound features a cyclohexyl group, an azetidine ring, and a hydroxycarbamimidoyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H35N5O5 |

| Molecular Weight | 473.57 g/mol |

| CAS Number | 192939-46-1 |

| Storage Conditions | Inert atmosphere, -20°C |

This compound has been studied for its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxycarbamimidoyl group suggests potential inhibition of certain proteases or aspartic acid proteases, which are crucial in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cancer cell death .

Enzyme Inhibition Studies

Research has focused on the inhibition of phosphodiesterase (PDE4), an enzyme implicated in inflammatory responses and cognitive function. Compounds with similar structures have shown promising results in reducing PDE4 activity, suggesting that this compound might also serve as a PDE4 inhibitor .

Study 1: Anticancer Efficacy

In a study published in ResearchGate, researchers synthesized various derivatives related to this compound and evaluated their biological activities against different cancer cell lines. The study highlighted that specific modifications to the structure enhanced anticancer efficacy, with some derivatives showing IC50 values in the low micromolar range .

Study 2: PDE4 Inhibition

Another study examined the impact of similar compounds on PDE4 activity. The results indicated that these compounds could significantly inhibit PDE4, leading to decreased inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Structure and Composition

The compound is characterized by a unique structure that includes:

- A cyclohexyl group

- An azetidine ring

- A hydroxycarbamimidoyl moiety

This structural complexity contributes to its biological activity, particularly in the inhibition of specific protein interactions.

Inhibition of Protein Interactions

One of the primary applications of Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate is its role as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in the pathogenesis of certain leukemias, making the compound a candidate for targeted cancer therapies. The inhibition can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Therapeutic Potential in Cancer Treatment

Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, thus highlighting their selective cytotoxicity.

Neurological Applications

Emerging research suggests potential applications in treating neurodegenerative diseases. The compound's ability to modulate protein interactions may have implications for diseases characterized by protein misfolding or aggregation, such as Alzheimer's disease.

Case Study 1: Menin-MLL Inhibition

A study published in Nature demonstrated that inhibitors targeting the menin-MLL interaction could significantly reduce leukemia cell proliferation in vitro and in vivo. This compound was highlighted as a promising candidate due to its potency and selectivity .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, researchers investigated the neuroprotective effects of compounds related to this compound. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .

Chemical Reactions Analysis

Metabolic Activation

Ximelagatran undergoes two sequential biotransformations to form its active metabolite, melagatran:

| Reaction | Site of Reaction | Enzymes/Pathways | Key Changes |

|---|---|---|---|

| Hydrolysis of ethyl ester | Intestinal/hepatic | Esterases | Ethyl ester → Carboxylic acid |

| Dehydroxylation of amidoxime | Systemic circulation | Non-enzymatic reduction | Amidoxime (N-hydroxy) → Amidine (NH) |

These reactions yield melagatran, which inhibits thrombin (Ki = 2 nM) by binding to its arginine side pocket .

Stability and Degradation Reactions

Ximelagatran exhibits sensitivity to hydrolysis and oxidation:

| Condition | Degradation Pathway | Products Identified | Impact on Potency |

|---|---|---|---|

| Aqueous solution (pH 7.4, 37°C) | Ester hydrolysis | Melagatran precursor | Partial activity loss |

| High humidity | Amidoxime oxidation | Inactive nitroso derivatives | Complete inactivation |

| Light exposure | Photo-oxidation | Uncharacterized metabolites | Reduced bioavailability |

Stability data recommend storage under inert atmospheres at -20°C to prevent decomposition .

Pharmacodynamic Interactions

While not a direct chemical reaction, ximelagatran’s thrombin inhibition prevents fibrinogen-to-fibrin conversion. Co-administration with aspirin increases bleeding risk due to synergistic anticoagulant effects .

Structural Insights

The compound’s reactivity is governed by:

Comparison with Similar Compounds

Table 1: Structural Comparison of Ximelagatran and Related Compounds

Key Observations :

- Ximelagatran and its analog from share azetidine and cyclohexyl motifs but differ in ester vs. carboxamide termini. The ester in ximelagatran enhances prodrug activation, whereas carboxamides may improve stability .

- Coumarin-based hydrazides (e.g., compound 2k in ) lack thrombin-targeting groups but retain anticoagulant activity via vitamin K antagonism.

Functional and Pharmacokinetic Comparison

Table 2: Pharmacokinetic and Functional Properties

Key Findings :

- Prodrug Efficiency : Ximelagatran’s glycinate ethyl ester confers higher bioavailability (~20%) compared to dabigatran etexilate (~7%) due to optimized esterase-mediated activation .

- Stability : Unlike coumarin derivatives (e.g., compound 2l in ), ximelagatran’s azetidine and cyclohexyl groups reduce photodegradation but necessitate strict moisture control to prevent premature hydrolysis .

Q & A

Q. What experimental controls validate the absence of endotoxins in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.